N-(5-Isobutyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide
Description
N-(5-Isobutyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with an isobutyl group at position 5 and a benzenesulfonamide moiety at position 2. This compound belongs to a class of molecules known for diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-9(2)8-11-13-14-12(18-11)15-19(16,17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYCEWYIPBGSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Isobutyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Isobutyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-Isobutyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to the modulation of various biological processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiadiazole Derivatives
Substituent Effects on Physicochemical Properties
The substituents on the thiadiazole ring significantly influence solubility, lipophilicity, and bioactivity. Key analogs include:
Key Observations :
- Trifluoromethyl groups increase electron-withdrawing effects, which may enhance metabolic stability .
Anticancer Activity
- This compound : Expected to exhibit cytotoxicity via sulfonamide-mediated enzyme inhibition (e.g., HDACs or carbonic anhydrases) .
- N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide: Shows potent activity against hepatocarcinoma (IC₅₀ ~12 µM) and leukemia cells .
- 5-Arylidine amino derivatives (9a–j): Demonstrated superior antimitotic activity and free radical scavenging in MTT assays .
Anticonvulsant Activity
- N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide : Outperformed Depakin in rodent models, providing 100% protection at lower doses .
Zinc-Binding and Enzyme Inhibition
Mechanistic Insights and Molecular Interactions
- Carbonic Anhydrase Inhibition : Sulfonamide derivatives like acetazolamide analogs inhibit CA isoforms, affecting pH regulation and tumor growth .
- HDAC Inhibition : Molecular docking suggests thiadiazole sulfonamides bind HDAC active sites via Zn²⁺ coordination, altering histone acetylation and gene expression .
- Anticonvulsant Mechanism : Electron-withdrawing groups (e.g., nitro) enhance GABAergic activity or sodium channel blocking .
Analytical and Quality Control Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
